molecular formula C11H6BrN3OS B13703995 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B13703995
M. Wt: 308.16 g/mol
InChI Key: ZCAWIEMPWLPKLZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains a thiazole ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-thiazolyl hydrazine with benzoic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to promote cyclization and formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.

Scientific Research Applications

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-thiazolyl)-1-piperidinyl-methanone
  • 2-(2-Bromo-5-thiazolyl)-4-morpholinyl-methanone
  • 2H-Tetrazole, 5-(2-bromo-5-thiazolyl)

Uniqueness

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of thiazole and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H6BrN3OS

Molecular Weight

308.16 g/mol

IUPAC Name

2-(2-bromo-1,3-thiazol-5-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H6BrN3OS/c12-11-13-6-8(17-11)10-15-14-9(16-10)7-4-2-1-3-5-7/h1-6H

InChI Key

ZCAWIEMPWLPKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(S3)Br

Origin of Product

United States

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